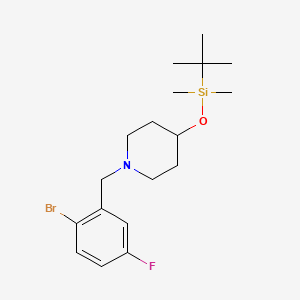

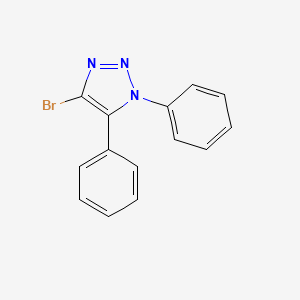

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine

Overview

Description

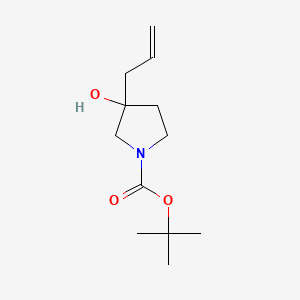

The compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-bromo-5-fluorophenyl moiety with a tert-butyldimethylsilyl-protected piperazine. The exact conditions would depend on the specific reactivity of the starting materials.Molecular Structure Analysis

The molecular structure would be expected to have the characteristic piperazine ring, with the 3-bromo-5-fluorophenyl group and the tert-butyldimethylsilyl group attached at different positions on the ring.Chemical Reactions Analysis

As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. The bromo and fluoro groups could potentially be displaced in nucleophilic substitution reactions, and the tert-butyldimethylsilyl group could potentially be removed under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties would be expected to be typical of a piperazine derivative with these substituents. It would likely be a solid at room temperature, and its solubility would depend on the specific nature of the substituents.Scientific Research Applications

Synthesis and Characterization

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine is a compound of interest in various synthetic and medicinal chemistry applications. Its structural analogs have been synthesized and characterized through multiple methods including X-ray diffraction studies, showcasing their potential in developing pharmacologically active molecules. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated the compound's capability to form intricate molecular architectures through weak intermolecular interactions and aromatic π–π stacking interactions, indicating its utility in the design of novel molecular frameworks with potential antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Catalytic Applications

Compounds structurally related to 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine have been employed as key intermediates in catalytic processes. For example, the rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol, a pivotal step in synthesizing Fluspirilen and Penfluridol, underscores the significance of such structures in facilitating complex synthetic routes to neuroleptic agents (Botteghi et al., 2001).

Antimicrobial and Antifungal Activities

Further extending its applicability, derivatives of 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine have demonstrated antimicrobial and antifungal activities. This is exemplified by the synthesis and biological evaluation of various piperazine derivatives, which have shown promising results against a range of microbial strains. Such studies highlight the potential of these compounds in contributing to the development of new therapeutic agents (Mishra & Chundawat, 2019).

Neuroleptic and Antipsychotic Effects

The neuroleptic and antipsychotic effects of compounds related to 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine have been extensively studied, revealing their potential in treating central nervous system disorders. Research into 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines, for instance, has shown promising neuroleptic-like activity, suggesting a basis for further exploration of such compounds in developing new treatments for psychiatric conditions (Hino et al., 1988).

Safety And Hazards

Again, without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on this compound would depend on its observed properties and activities. If it shows promising biological activity, it could be further investigated as a potential therapeutic agent.

properties

IUPAC Name |

[4-(3-bromo-5-fluorophenyl)piperazin-1-yl]oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BrFN2OSi/c1-16(2,3)22(4,5)21-20-8-6-19(7-9-20)15-11-13(17)10-14(18)12-15/h10-12H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBOLIRSBYPCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)ON1CCN(CC1)C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrFN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529025.png)

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)